molecular formula C10H14N2 B185502 (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine CAS No. 166742-75-2

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

Cat. No.: B185502
CAS No.: 166742-75-2
M. Wt: 162.23 g/mol
InChI Key: IQDMUSPYIULEGD-SECBINFHSA-N
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Description

®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a chiral amine compound that belongs to the class of tetrahydroquinolines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the chiral center at the 3-position of the tetrahydroquinoline ring imparts unique stereochemical properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives followed by methylation. One common method involves the catalytic hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline, which is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts or chiral auxiliaries, are employed to obtain the desired ®-enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact pathways and targets can vary depending on the specific pharmacological application being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine: The enantiomer of the compound with different stereochemical properties.

    1,2,3,4-Tetrahydroquinoline: The parent compound without the N-methyl group.

    N-Methyl-1,2,3,4-tetrahydroisoquinoline: A structural isomer with a different ring system.

Uniqueness

®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is unique due to its chiral center and the specific arrangement of its functional groups. This uniqueness imparts distinct pharmacological properties and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDMUSPYIULEGD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432868
Record name (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166742-75-2
Record name (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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